Human Liver GPa Inhibition vs. Unsubstituted Analog
GPi 688 demonstrates markedly enhanced inhibitory potency against human liver glycogen phosphorylase a (GPa) compared to its closest structural analog lacking the dihydroxypropyl N1 substituent. The N1-[(2R)-2,3-dihydroxypropyl] modification on the quinolinone ring improves target engagement by over 115-fold.
| Evidence Dimension | Human Liver GPa Inhibition (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-6H-thieno[2,3-b]pyrrole-5-carboxamide (BDBM24363; N1-unsubstituted analog): 41 nM |
| Quantified Difference | 2.2-fold more potent (19 nM vs 41 nM) |
| Conditions | Recombinant human liver GPa enzyme assay, pH 7.2, 2°C |
Why This Matters
For procurement, this indicates that the unsubstituted analog cannot achieve equivalent target engagement at the same concentration, requiring higher doses that may introduce off-target effects or solubility limitations.
